molecular formula C12H25NO6 B608986 Methylamino-PEG4-acid CAS No. 1283658-71-8

Methylamino-PEG4-acid

Cat. No. B608986
M. Wt: 279.33
InChI Key: NVNPCETYZYDTLZ-UHFFFAOYSA-N
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Scientific Research Applications

  • Scientific Field: Polymer Chemistry

    • Application : Synthesis and characterization of PEG derivatives .
    • Methods : Five general routes for the preparation of PEG derivatives are described. These include nucleophilic displacements with the alkoxide of PEG, nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, reductive amination of PEG-aldehyde, reductive amination of PEG-amine, and nucleophilic displacements on the s -triazine derivative prepared from s-triazine trichloride (cyanuric chloride) and PEG .
    • Results : Eighteen derivatives are prepared and potential applications to catalysis, cell purifications, and other areas are discussed briefly .
  • Scientific Field: Biomedical Engineering

    • Application : Pegylation using heterotelechelic PEG .
    • Methods : The activation of the hydroxyl end group and subsequent reaction with potassium carbonate/thioacetic acid yields a thioacetate end group .
    • Results : The PEG derivatives particularly support the development of materials for biomedical applications .
  • Scientific Field: Protein Biology

    • Application : Pegylation of Proteins .
    • Methods : Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins, labeling tags and crosslinkers with which it is incorporated as a constituent chemical group .
    • Results : The attachment of PEG to proteins and other biomolecules decreases aggregation and increases solubility .
  • Scientific Field: Bioconjugation or Chemical Modification

    • Application : Use of Methylamino-PEG as a bifunctional PEG linker .
    • Methods : Methylamino-PEG is a unique bifunctional PEG linker exclusively developed by BroadPharm for bioconjugation or chemical modification .
    • Results : This PEG linker is used for the covalent attachment or modification of surfaces, proteins, and other molecules .
  • Scientific Field: Materials Science

    • Application : Use of PEG derivatives in packaging materials .
    • Methods : Poly(ethylene-co-methacrylic acid) (PEMA) ionomers are used .
    • Results : These ionomers carry great potential for use in a wide variety of unique applications such as shape memory, packaging materials, compatibilizers, toughening agent, and effective water vapor barrier material in organic devices and photovoltaic applications .
  • Scientific Field: Bioconjugation or Chemical Modification

    • Application : Use of Methylamino-PEG as a bifunctional PEG linker .
    • Methods : Methylamino-PEG is a unique bifunctional PEG linkers exclusively developed by BroadPharm for bioconjugation or chemical modification .
    • Results : This PEG linker is used for the covalent attachment or modification of surfaces, proteins, and other molecules .

Future Directions

Specific future directions for Methylamino-PEG4-acid were not found in the available resources. However, given its role in the synthesis of PROTACs, it may continue to be a valuable component in the development of targeted therapy drugs1.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

3-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c1-13-3-5-17-7-9-19-11-10-18-8-6-16-4-2-12(14)15/h13H,2-11H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPCETYZYDTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamino-PEG4-acid

Synthesis routes and methods

Procedure details

Under an inert atmosphere of argon, in a round bottom flask, with magnetic stirring, 120.1 mg of 3-[2-(2-{2-[2-(2,2,2-trifluoro-acetylamino)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid methyl ester, 1 ml of anhydrous THF and 59.8 μl of CH3I and successively introduced. The reaction medium is cooled with a ice/water bath at about 0° C., and 16.1 mg of NaH (50% pure in oil) is slowly added by small portions. After 15 min at 0° C., and 1 hr at RT, the crude reaction medium is concentrated to dryness under RP, and diluted with 0.5 ml of THF and 0.8 ml of water. At RT, 30.6 mg of LiOH is then added to the reaction medium. The crude reaction medium is kept 2 hrs at RT, 16 hrs at −20° C., and then purified by flash-chromatography on 30 g of C18-grafted silica gel (gradient of elution water:acetonitrile from 95:5 to 5:95 by volume). After concentration of fractions containing the desired product under RP, 115.3 mg of 3-(2-{2-[2-(2-methylamino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid are obtained in the form of a yellow oil.
Name
3-[2-(2-{2-[2-(2,2,2-trifluoro-acetylamino)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid methyl ester
Quantity
120.1 mg
Type
reactant
Reaction Step One
Name
Quantity
59.8 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
16.1 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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